molecular formula C10H13BrFN B13256334 [(3-Bromo-4-fluorophenyl)methyl](propyl)amine

[(3-Bromo-4-fluorophenyl)methyl](propyl)amine

Cat. No.: B13256334
M. Wt: 246.12 g/mol
InChI Key: FRPWUFBMIGBHDB-UHFFFAOYSA-N
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Description

(3-Bromo-4-fluorophenyl)methylamine is a secondary amine featuring a halogenated aromatic ring and a propyl alkyl chain. Its molecular formula is C₁₀H₁₃BrFN, with a molar mass of 262.12 g/mol (calculated from atomic weights). The compound consists of a 3-bromo-4-fluorophenyl group attached to a methylamine backbone, with a propyl substituent on the nitrogen atom. The bromine and fluorine atoms on the aromatic ring contribute to its electronic properties, while the propyl chain influences steric and lipophilic characteristics.

Properties

Molecular Formula

C10H13BrFN

Molecular Weight

246.12 g/mol

IUPAC Name

N-[(3-bromo-4-fluorophenyl)methyl]propan-1-amine

InChI

InChI=1S/C10H13BrFN/c1-2-5-13-7-8-3-4-10(12)9(11)6-8/h3-4,6,13H,2,5,7H2,1H3

InChI Key

FRPWUFBMIGBHDB-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC(=C(C=C1)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-fluorophenyl)methylamine typically involves the following steps:

    Bromination: The starting material, 4-fluorotoluene, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-4-fluorotoluene.

    Amination: The brominated product is then subjected to a nucleophilic substitution reaction with propylamine under basic conditions to form (3-Bromo-4-fluorophenyl)methylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-fluorophenyl)methylamine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to remove the bromine atom, yielding 4-fluorobenzylamine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

    Nucleophilic Substitution: Formation of substituted benzylamines.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of 4-fluorobenzylamine derivatives.

Scientific Research Applications

(3-Bromo-4-fluorophenyl)methylamine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of (3-Bromo-4-fluorophenyl)methylamine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The bromine and fluorine substituents can enhance binding affinity and selectivity towards molecular targets, influencing pathways involved in neurological signaling or metabolic processes.

Comparison with Similar Compounds

Propyl vs. Piperidinylpropyl Chains

The compound [(3-bromo-4-fluorophenyl)methyl][3-(piperidin-1-yl)propyl]amine (C₁₅H₂₂BrFN₂, 329.25 g/mol) replaces the terminal propyl group with a piperidine-containing chain. The piperidine ring also increases steric bulk (A-value ≈ 4 for tertiary amines ), which may reduce reactivity in sterically hindered environments compared to the simpler propyl analog .

Propyl vs. Cyclopentyl Substituents

N-[(3-Bromo-4-fluorophenyl)methyl]cyclopentanamine substitutes the propyl chain with a cyclopentane ring. Cycloalkyl groups typically exhibit higher lipophilicity (logP increased by ~1–2 units) and rigidity, which could enhance membrane permeability but reduce conformational flexibility in binding interactions. The cyclopentane’s A-value (~1.3–1.5) is lower than propyl (1.8), suggesting reduced steric hindrance .

Halogen Substitution Patterns

Fluorine and Bromine Positioning

In [1-(4-bromophenyl)propyl][(3-fluorophenyl)methyl]amine (C₁₆H₁₇BrFN, 322.22 g/mol), bromine and fluorine reside on separate aromatic rings.

Fluorine vs. Isopropyl Substituents

(4-Fluoro-3-isopropylphenyl)methanamine hydrochloride introduces an isopropyl group adjacent to the fluorine atom. The bulky isopropyl group (A-value = 4) increases steric hindrance significantly compared to the target compound’s methyl-propanamine chain (A-value = 1.8), likely affecting substrate binding in enzymatic or catalytic systems .

Functional Group Additions

Hydroxy and Oxazolyl Modifications

The compound [(2-fluorophenyl)methyl][2-hydroxy-3-(propan-2-yloxy)propyl][(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]amine (C₂₄H₂₈FN₃O₂) incorporates hydroxyl and oxazolyl groups. These additions introduce hydrogen-bond donors and a heterocyclic ring, enhancing water solubility and enabling π-π stacking interactions. Such features are absent in the target compound, which lacks polar functional groups .

Data Tables

Table 1: Steric Parameters (A-values) of Alkyl Groups

Group A-Value Reference
Propyl 1.8
Piperidinyl ~4.0
Cyclopentyl 1.3–1.5
Isopropyl 4.0

Table 2: Molecular Weights of Structural Analogs

Compound Molecular Formula Molar Mass (g/mol)
(3-Bromo-4-fluorophenyl)methylamine C₁₀H₁₃BrFN 262.12
[(3-Bromo-4-fluorophenyl)methyl][3-(piperidin-1-yl)propyl]amine C₁₅H₂₂BrFN₂ 329.25
N-[(3-Bromo-4-fluorophenyl)methyl]cyclopentanamine C₁₂H₁₅BrFN 272.16
[1-(4-Bromophenyl)propyl][(3-fluorophenyl)methyl]amine C₁₆H₁₇BrFN 322.22

Research Implications

The target compound’s balance of moderate steric bulk (propyl chain) and strong electron-withdrawing halogens positions it as a versatile intermediate for further functionalization. Its analogs demonstrate that modifications like piperidine addition or cyclopentane substitution can tailor properties for specific applications—e.g., drug design (improved bioavailability) or ligand synthesis (enhanced metal coordination) .

Biological Activity

(3-Bromo-4-fluorophenyl)methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C10H13BrFN
  • CAS Number: 1249442-81-6
  • InChI: InChI=1S/C10H13BrFN/c1-2-5-13-7-8-3-4-9(11)10(12)6-8/h3-4,6,13H,2,5,7H2,1H3

This unique structure, characterized by the presence of bromine and fluorine substituents on the phenyl ring, enhances its reactivity and biological activity compared to other similar compounds.

Biological Activity Overview

Research indicates that (3-Bromo-4-fluorophenyl)methylamine exhibits significant biological activities, particularly in the following areas:

The mechanism of action for (3-Bromo-4-fluorophenyl)methylamine involves its ability to interact with various molecular targets within biological systems. This includes:

  • Receptor Binding : The compound may bind to neurotransmitter receptors or other proteins involved in signaling pathways.
  • Enzymatic Modulation : It can influence enzyme activity through competitive or non-competitive inhibition, affecting metabolic pathways.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of (3-Bromo-4-fluorophenyl)methylamine against structurally similar compounds:

Compound NameCAS NumberKey Features
[(3-Bromo-4-fluorophenyl)methyl]amine216873-74-4Potential antibacterial properties
3-(4-Chlorophenyl)-3-(4-fluorophenyl)propylamineN/AExhibits significant antibacterial activity
N-Benzyl derivatives of polyaminesN/AConsidered for cancer therapy

This table illustrates that while many compounds share structural similarities, the specific combination of halogen substitutions in (3-Bromo-4-fluorophenyl)methylamine may confer distinct pharmacological profiles.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of (3-Bromo-4-fluorophenyl)methylamine:

  • Antidepressant Properties : Research has shown that certain brominated phenyl compounds exhibit antidepressant-like effects in animal models. These findings suggest that (3-Bromo-4-fluorophenyl)methylamine could similarly influence mood regulation .
  • Antimicrobial Studies : Investigations into structurally analogous compounds reveal promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Such findings underscore the need for further exploration into the antibacterial potential of (3-Bromo-4-fluorophenyl)methylamine.
  • CNS Effects : Studies indicate that related compounds can affect CNS activity, which could lead to applications in treating anxiety and depression. The specific interactions with neurotransmitter systems warrant detailed pharmacological evaluation .

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